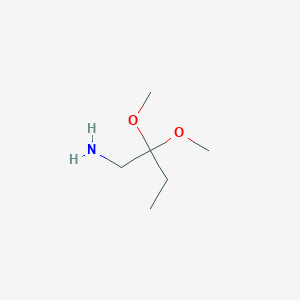

2,2-Dimethoxybutan-1-amine

説明

2,2-Dimethoxybutan-1-amine (molecular formula: C₆H₁₅NO₂, molecular weight: 133.19 g/mol) is a branched primary amine featuring two methoxy (-OCH₃) groups at the second carbon of the butan-1-amine backbone. This compound is structurally characterized by its polar substituents, which influence its physicochemical properties, including solubility, boiling point, and reactivity. Methoxy groups are electron-donating, which may enhance the amine’s nucleophilicity and alter its interaction with biological targets or reaction partners .

特性

分子式 |

C6H15NO2 |

|---|---|

分子量 |

133.19 g/mol |

IUPAC名 |

2,2-dimethoxybutan-1-amine |

InChI |

InChI=1S/C6H15NO2/c1-4-6(5-7,8-2)9-3/h4-5,7H2,1-3H3 |

InChIキー |

DAHLGHZXTGMQTA-UHFFFAOYSA-N |

正規SMILES |

CCC(CN)(OC)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxybutan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethoxybutane with ammonia or an amine under specific conditions. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethoxybutan-1-amine may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and catalysts is crucial to minimize impurities and maximize efficiency .

化学反応の分析

Types of Reactions

2,2-Dimethoxybutan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Halogenating agents or other nucleophiles can be used to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines .

科学的研究の応用

2,2-Dimethoxybutan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, catalysts, and other industrial chemicals

作用機序

The mechanism by which 2,2-Dimethoxybutan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity .

類似化合物との比較

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2,2-dimethoxybutan-1-amine and its analogs:

Physicochemical and Reactivity Insights

Polarity and Solubility: The two methoxy groups in 2,2-dimethoxybutan-1-amine increase its polarity compared to methyl or ethyl analogs, enhancing solubility in polar solvents like water or ethanol. In contrast, 2,2-dimethylbutan-1-amine is more hydrophobic, favoring nonpolar solvents .

However, steric hindrance from bulky substituents (e.g., ethyl in 2-ethyl-2-methoxybutan-1-amine) may counteract this effect . N-Methylation (as in N,2-dimethylbutan-1-amine) reduces basicity by delocalizing the lone pair on nitrogen .

Reactivity in Synthesis :

- Methoxy-substituted amines are valuable intermediates in pharmaceuticals (e.g., see ’s diphenylethylamine derivatives). The polar nature of 2,2-dimethoxybutan-1-amine may facilitate reactions requiring nucleophilic amines, such as reductive amination or coupling reactions .

- Steric hindrance in analogs like 2-ethyl-2-methoxybutan-1-amine could slow reaction kinetics compared to less hindered derivatives .

生物活性

2,2-Dimethoxybutan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2,2-Dimethoxybutan-1-amine is an amine derivative with the following structural formula:

This compound features two methoxy groups attached to the second carbon of a butane chain, which contributes to its unique chemical properties.

Antibacterial Activity

Research indicates that 2,2-Dimethoxybutan-1-amine exhibits potent antibacterial activity . In vitro studies have shown that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2,2-Dimethoxybutan-1-amine have been evaluated against several cancer cell lines. A notable study reported IC50 values indicating significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Table 2 summarizes the IC50 values obtained from these studies.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell proliferation and survival.

The biological activity of 2,2-Dimethoxybutan-1-amine may be attributed to its ability to interact with specific cellular targets. Notably, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes related to cancer progression. This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers investigated the anticancer properties of 2,2-Dimethoxybutan-1-amine using xenograft models. The compound was administered at varying doses, and tumor growth was monitored over several weeks. The results demonstrated a significant reduction in tumor size compared to control groups (p < 0.05).

Clinical Implications

The findings suggest that 2,2-Dimethoxybutan-1-amine holds promise as a potential therapeutic agent in cancer treatment. Further clinical trials are warranted to evaluate its efficacy and safety in humans.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。